The compound is derived from the reaction of 2-amino-5-methoxybenzaldehyde with propanone under acidic conditions, making it a valuable synthetic intermediate in organic chemistry. Its classification as a ketone places it among compounds that exhibit significant reactivity due to the presence of the carbonyl group.
The synthesis of 1-(2-Amino-5-methoxyphenyl)propan-1-one can be accomplished through several methods, with one common approach involving the following steps:
The molecular structure of 1-(2-Amino-5-methoxyphenyl)propan-1-one can be described as follows:
The structural representation can be illustrated using its SMILES notation: CCC(=O)C1=C(C=CC(=C1)OC)N
, which highlights the connectivity between atoms in the molecule.
1-(2-Amino-5-methoxyphenyl)propan-1-one is involved in various chemical reactions:
Common reagents used include potassium permanganate for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
The mechanism of action for 1-(2-Amino-5-methoxyphenyl)propan-1-one involves its interaction with biological targets:
This interaction profile suggests potential biological activities that warrant further investigation in pharmacological contexts.
The physical and chemical properties of 1-(2-Amino-5-methoxyphenyl)propan-1-one include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 179.22 g/mol |
IUPAC Name | 1-(2-amino-5-methoxyphenyl)propan-1-one |
InChI | InChI=1S/C10H13NO2/c1-3... |
InChI Key | NNMMVFLYTHFVGU-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)C1=C(C=CC(=C1)OC)N |
These properties indicate that the compound is relatively stable under standard laboratory conditions but may undergo reactions typical for ketones and amines.
1-(2-Amino-5-methoxyphenyl)propan-1-one has several significant applications:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3